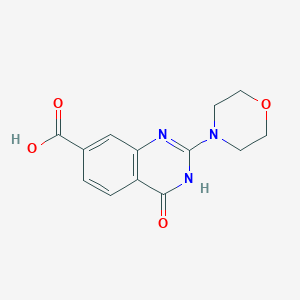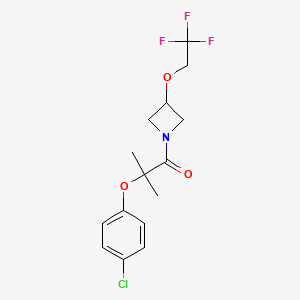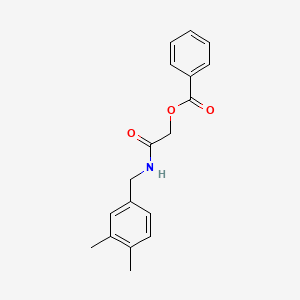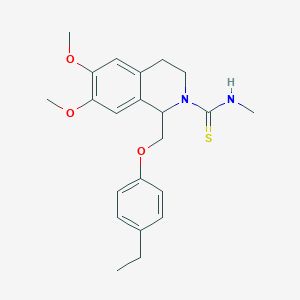![molecular formula C20H21ClF3N3O3S B2915653 1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1181550-85-5](/img/structure/B2915653.png)
1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid” is a powder with a molecular weight of 304.75 . Another similar compound, “ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate”, is a solid with a molecular weight of 332.81 .
Molecular Structure Analysis
The IUPAC name for “1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid” is “1-[(2-chloro-3-pyridinyl)sulfonyl]-4-piperidinecarboxylic acid” and its InChI code is "1S/C11H13ClN2O4S/c12-10-9 (2-1-5-13-10)19 (17,18)14-6-3-8 (4-7-14)11 (15)16/h1-2,5,8H,3-4,6-7H2, (H,15,16)" .Physical And Chemical Properties Analysis
The compound “1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid” is a powder stored at room temperature . The compound “ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate” is a solid .科学的研究の応用
Glycine Transporter Inhibitors
Research on structurally similar compounds has focused on their potential as glycine transporter 1 (GlyT1) inhibitors. For instance, compounds with modifications on the piperidine and sulfonyl moieties have been investigated for their ability to modulate neurotransmitter levels, potentially impacting treatments for central nervous system disorders (Yamamoto et al., 2016).
Antimicrobial Agents
Compounds featuring piperidine and sulfonyl groups have also been synthesized and tested for their antimicrobial activity. These studies highlight the potential of such compounds in developing new antimicrobials against a range of bacterial and fungal pathogens, suggesting a potential research avenue for our compound in antimicrobial resistance studies (Krishnamurthy et al., 2011).
Anticancer Activity
Another area of research involves the evaluation of piperidine-carboxamide derivatives as anticancer agents. These studies explore the therapeutic potential of structurally related compounds in inhibiting cancer cell growth, offering a basis for the investigation of our compound in cancer research (Rehman et al., 2018).
Enzyme Inhibition
Structurally related compounds have been investigated for their role as enzyme inhibitors, such as in the case of acetylcholinesterase (AChE) inhibition. This suggests potential applications in studying neurodegenerative diseases, including Alzheimer's and Parkinson's diseases (Sugimoto et al., 1990).
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The metabolic fate and disposition of structurally similar compounds have been characterized in preclinical models, providing insights into their pharmacokinetics and pharmacodynamics. Such studies are crucial for understanding the safety, efficacy, and potential therapeutic applications of new compounds (Yue et al., 2011).
作用機序
While the mechanism of action for the specific compound isn’t available, a similar compound, “4-((2-Chloropyridin-3-yl)sulfonyl)morpholine”, has the potential to be developed into novel therapeutic agents for various diseases, including cancer, fungal infections, and inflammatory disorders.
Safety and Hazards
特性
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O3S/c1-13-4-6-14(7-5-13)17(20(22,23)24)26-19(28)15-8-11-27(12-9-15)31(29,30)16-3-2-10-25-18(16)21/h2-7,10,15,17H,8-9,11-12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSDVFWGZCOJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2915570.png)
![{[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2915573.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2915575.png)
![Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B2915576.png)



![Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate](/img/structure/B2915581.png)
![N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2915582.png)


![3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2915590.png)
![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)
